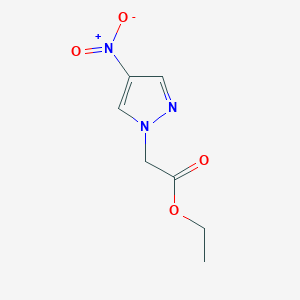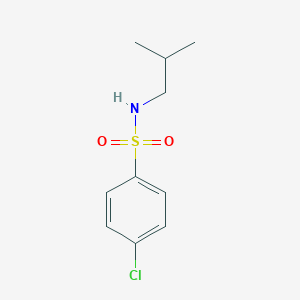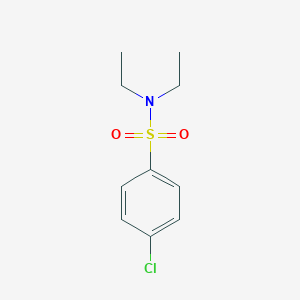
4-chloro-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N,N-diethylbenzenesulfonamide, also known as CDBS, is a sulfonamide compound that has been extensively used in scientific research due to its unique properties. CDBS has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 4-chloro-N,N-diethylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-chloro-N,N-diethylbenzenesulfonamide may inhibit the activity of certain enzymes and proteins by binding to their active sites. This can lead to a disruption of the biological process that the enzyme or protein is involved in.
Effets Biochimiques Et Physiologiques
4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been found to inhibit the replication of certain viruses. 4-chloro-N,N-diethylbenzenesulfonamide has also been shown to inhibit the activity of certain enzymes and proteins, leading to a disruption of the biological process that they are involved in.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N,N-diethylbenzenesulfonamide in lab experiments is its ability to inhibit the growth of various bacterial and fungal strains. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, one limitation of using 4-chloro-N,N-diethylbenzenesulfonamide in lab experiments is its potential toxicity. 4-chloro-N,N-diethylbenzenesulfonamide has been found to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-chloro-N,N-diethylbenzenesulfonamide. One area of research could be focused on the development of new compounds based on the structure of 4-chloro-N,N-diethylbenzenesulfonamide that exhibit improved properties. Another area of research could be focused on the use of 4-chloro-N,N-diethylbenzenesulfonamide as a tool for studying the mechanisms of action of various enzymes and proteins. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 4-chloro-N,N-diethylbenzenesulfonamide and its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 4-chloro-N,N-diethylbenzenesulfonamide, or 4-chloro-N,N-diethylbenzenesulfonamide, is a valuable compound that has been extensively used in scientific research. Its unique properties make it a valuable tool for studying various biological processes. The synthesis method of 4-chloro-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. 4-chloro-N,N-diethylbenzenesulfonamide has been found to exhibit antibacterial, antifungal, and antiviral properties, as well as the ability to inhibit the activity of certain enzymes and proteins. While 4-chloro-N,N-diethylbenzenesulfonamide has several advantages for use in lab experiments, its potential toxicity is a limitation. Future research could be focused on the development of new compounds based on the structure of 4-chloro-N,N-diethylbenzenesulfonamide, as well as further understanding of its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-chloro-N,N-diethylbenzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N,N-diethylbenzenesulfonamide.
Applications De Recherche Scientifique
4-chloro-N,N-diethylbenzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a valuable compound for studying infectious diseases. 4-chloro-N,N-diethylbenzenesulfonamide has also been used to study the mechanism of action of certain enzymes and proteins. Additionally, 4-chloro-N,N-diethylbenzenesulfonamide has been used as a reagent in the synthesis of other compounds.
Propriétés
Numéro CAS |
6419-71-2 |
|---|---|
Nom du produit |
4-chloro-N,N-diethylbenzenesulfonamide |
Formule moléculaire |
C10H14ClNO2S |
Poids moléculaire |
247.74 g/mol |
Nom IUPAC |
4-chloro-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
Clé InChI |
XFDZISYGOCDTJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



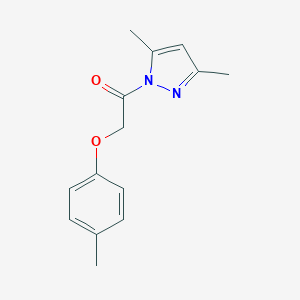
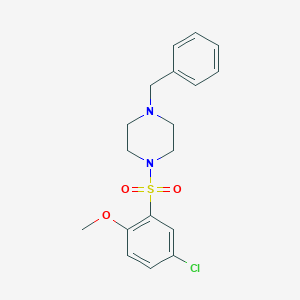
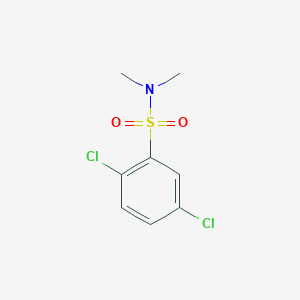
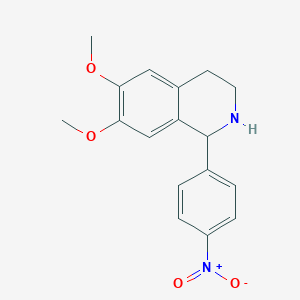
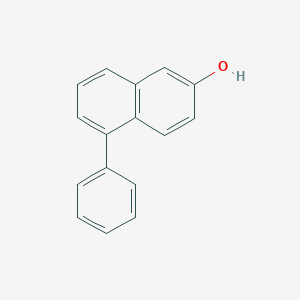
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

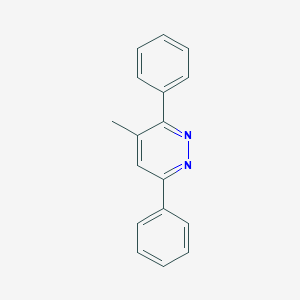
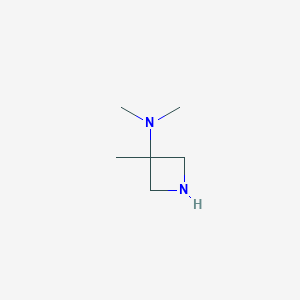
![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)
![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

